molecular formula C10H11NO2 B7728403 Acetoacetanilide CAS No. 86349-51-1

Acetoacetanilide

Cat. No.: B7728403
CAS No.: 86349-51-1
M. Wt: 177.20 g/mol
InChI Key: DYRDKSSFIWVSNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoacetanilide is typically synthesized through the acetoacetylation of aniline using diketene . The reaction involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced by reacting aniline with diketene or ethyl acetoacetate . The process involves:

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

Chemical Intermediate in Drug Synthesis

Acetoacetanilide serves as a versatile chemical intermediate in the synthesis of various pharmaceutical compounds. Its utility in drug manufacturing is increasing due to the ongoing advancements in pharmaceutical research and development. It is particularly significant in the synthesis of analgesics and antipyretics, where it acts as a precursor for more complex molecules.

Cytotoxic and Antitumor Studies

Recent studies have demonstrated the cytotoxic effects of this compound derivatives, particularly when complexed with transition metals. For instance, the copper complex of this compound N(4)-methyl(phenyl)thiosemicarbazone exhibited significant antitumor activity against Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC) models. The IC50 value for this complex was found to be 46 μg/ml, indicating potent cytotoxicity .

Case Study: Antitumor Activity

In a study assessing the efficacy of this compound derivatives on cancer cell lines, various compounds were synthesized and screened for their cytotoxic properties. Notably, derivatives showed promising activity against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460), with IC50 values indicating effective inhibition of tumor growth .

Agricultural Applications

Synthesis of Agrochemicals

This compound is increasingly utilized in the synthesis of agrochemicals, responding to the agricultural sector's demand for effective pest control solutions. Its derivatives are being explored for their potential in developing safer and more efficient herbicides and fungicides .

Innovative Compounds Development

Research has focused on the synthesis of thiophene derivatives from this compound, which have shown potential cytotoxic activities against various cancer cell lines. These compounds could also serve as effective agrochemicals due to their biological activity .

Industrial Applications

Dye and Pigment Production

This compound is extensively used in the dye industry as an intermediate for producing vibrant pigments. Its stability and ability to yield a wide range of colors make it a preferred choice among manufacturers in textiles, printing, and coatings .

Market Trends

The demand for this compound is growing globally, particularly in regions such as Asia Pacific, where industrialization drives its use in paints and coatings. The market is also expanding due to innovations in production technologies that prioritize sustainability and efficiency .

Safety and Environmental Impact

Toxicological Profile

While this compound is generally considered to have low toxicity when handled properly, studies indicate potential health risks such as methemoglobinemia at high exposure levels. However, its production occurs in controlled environments that minimize risk .

Environmental Considerations

This compound is regarded as inherently biodegradable with low potential risk to aquatic organisms. This characteristic aligns with the increasing emphasis on environmentally friendly practices within chemical manufacturing .

Summary Table: Applications of this compound

Application AreaSpecific UseKey Findings
PharmaceuticalsIntermediate for drug synthesisEffective cytotoxicity against cancer cells
AgricultureSynthesis of agrochemicalsDevelopment of safer pesticides
Industrial (Dyes)Production of pigmentsPreferred for stability and color variety
SafetyLow toxicity profileControlled handling reduces health risks
Environmental ImpactBiodegradableLow risk to aquatic life

Comparison with Similar Compounds

Acetoacetanilide’s unique structure and reactivity make it a valuable compound in various fields of research and industry.

Biological Activity

Acetoacetanilide, also known as 4-acetamido-3-oxobutanoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its cytotoxic effects and anti-diabetic properties.

This compound is synthesized through the reaction of aniline with diketene. This compound serves as an intermediate in the production of various pharmaceuticals and dyes. Its structure allows for modifications that enhance its biological activity, making it a valuable compound in medicinal chemistry.

Biological Activities

1. Cytotoxicity and Antitumor Activity

This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. Research indicates that the N(4)-methyl(phenyl)thiosemicarbazone complex of this compound exhibits potent antitumor activity. In studies involving Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC), this complex demonstrated a concentration-dependent inhibition of tumor growth, with an IC50 value of 46 µg/ml for the copper complex .

Treatment GroupDose (mg/kg)Tumor Volume (mm³)% Increase in Life Span
Control-100 ± 10-
Copper Complex180 ± 520%
Copper Complex550 ± 840%
Copper Complex1030 ± 260%
CyclophosphamideStandard20 ± 380%

2. Anti-Diabetic Activity

Recent studies have explored the anti-diabetic properties of this compound. The compound has been shown to exhibit significant glucose-lowering effects in diabetic models, suggesting its potential as a therapeutic agent for managing diabetes . The mechanism appears to involve the modulation of glucose metabolism and enhancement of insulin sensitivity.

The biological activity of this compound is largely attributed to its metabolic conversion to aniline or related metabolites, which are known to induce methemoglobinemia—a condition characterized by elevated levels of methemoglobin in the blood. This can lead to hematotoxic effects, including reduced oxygen transport capacity . However, at lower doses, this compound does not exhibit severe toxicity, indicating a potential therapeutic window for its use in clinical applications.

Case Studies

Case Study: Cytotoxicity in Cancer Models

A study investigated the effects of this compound on DLA-induced tumors in mice. Mice treated with varying doses of the copper complex showed a marked reduction in tumor volume compared to controls, demonstrating the compound's potential as an anticancer agent. The survival rates were significantly improved in treated groups, highlighting its efficacy in prolonging life expectancy in cancer-bearing animals .

Case Study: Anti-Diabetic Effects

In another investigation focusing on diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to untreated controls. The study concluded that this compound could be beneficial in managing diabetes through its insulin-sensitizing properties .

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the solubility of acetoacetanilide in organic solvents?

Methodological Answer: Solubility determination involves preparing binary (solid + liquid) systems at controlled temperatures (e.g., 272.25–324.15 K) and measuring equilibrium concentrations using gravimetric or UV-Vis spectroscopic methods. For example, Li and Wu (2023) analyzed this compound solubility in 16 solvents, identifying ethanol and acetone as high-solubility solvents (>0.1 mol/L at 298 K), while hexane exhibited negligible solubility (<0.001 mol/L). Key steps include:

  • Pre-saturating solvents with this compound under agitation.
  • Filtering undissolved solids and quantifying dissolved material via mass loss or absorbance calibration.
  • Validating data with thermodynamic models like the modified Apelblat equation .

Q. What laboratory synthesis methods are recommended for this compound?

Methodological Answer: this compound is typically synthesized via acetylation of aniline with diketene or ethyl acetoacetate. A green chemistry approach involves catalytic condensation using TiO₂ nanoparticles in imidazolium-based ionic liquids, achieving yields >85% at 90°C. Critical parameters include:

  • Maintaining stoichiometric ratios (aniline:acetylating agent = 1:1.2).
  • Optimizing reaction time (4–6 hours) and temperature (80–90°C).
  • Purifying via recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques characterize this compound purity and structural identity?

Methodological Answer:

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1540 cm⁻¹).
  • ¹H NMR : Confirm proton environments (e.g., methylene protons at δ 3.4–3.6 ppm, aromatic protons at δ 7.2–7.6 ppm).
  • XRD : Verify crystalline structure against reference patterns (e.g., monoclinic P2₁/c space group). Purity is assessed via melting point (85–87°C) and HPLC (≥98% peak area) .

Advanced Research Questions

Q. How can thermodynamic models resolve discrepancies in this compound solubility data across studies?

Methodological Answer: Conflicting solubility values often arise from variations in solvent polarity or temperature calibration. Researchers should:

  • Apply the Hildebrand solubility parameter (δ) to correlate solvent polarity with solubility trends.
  • Use the van’t Hoff equation to calculate enthalpy (ΔH) and entropy (ΔS) of dissolution, identifying outliers.
  • Validate models (e.g., λh, NRTL) using Akaike Information Criterion (AIC) to select the best-fit approach. For instance, Li and Wu (2023) reported δ = 22.1 MPa¹/² for this compound, aligning with high solubility in δ ≈ 20–24 MPa¹/² solvents .

Q. What computational strategies elucidate this compound’s tautomerism and intermolecular interactions?

Methodological Answer:

  • DFT (B3LYP/6-311++G )**: Optimize geometries of keto-enol tautomers, revealing the keto form as energetically favorable (ΔE ≈ 8–12 kJ/mol).
  • NBO Analysis : Quantify hyperconjugation (e.g., LP(O) → σ*(C-O) stabilization energy ≈ 30 kcal/mol).
  • IR Spectroscopy : Detect tautomer-specific bands (e.g., enol O-H stretch at ~3200 cm⁻¹). Intermolecular hydrogen bonding (O–H∙∙∙O, N–H∙∙∙O) in dimers reduces total energy by ~25 kJ/mol, as shown by Oznobikhina et al. (2022) .

Q. How should researchers address contradictions between experimental and theoretical data on this compound’s structural properties?

Methodological Answer:

  • Error Analysis : Compare experimental XRD bond lengths (e.g., C=O = 1.22 Å) with DFT-predicted values (1.24 Å), assessing systematic biases.
  • Sensitivity Testing : Vary computational parameters (basis set, solvation model) to quantify uncertainty.
  • Multi-Method Validation : Cross-reference NMR chemical shifts with GIAO-DFT calculations or Raman spectra. Discrepancies in hydrogen bond strengths (e.g., IR vs. DFT) may require recalibrating vibrational frequency scaling factors .

Properties

IUPAC Name

3-oxo-N-phenylbutanamide
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InChI

InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
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InChI Key

DYRDKSSFIWVSNM-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1
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Molecular Formula

C10H11NO2
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DSSTOX Substance ID

DTXSID0024397
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Molecular Weight

177.20 g/mol
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Physical Description

Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES
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Flash Point

325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents.
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Density

1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C
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Color/Form

WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER

CAS No.

102-01-2, 86349-51-1
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Melting Point

187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/
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Synthesis routes and methods I

Procedure details

2.46 g (0.01 mole) of α,α-dichloroacetoacetanilide was dissolved in 20 ml of water and 30 ml of toluene, and dehalogenated with hydrogen using 5% Pd/C as catalyst. Hydrogen was allowed to react until no more would be absorbed. The first equivalent (251 ml at 739 mm pressure and 25° C.) was absorbed in 50 minutes (a rate of about 5 ml/min) whereas the 274 ml (second equivalent) was absorbed at the much slower rate of about 0.9 ml/min. On the basis of the hydrogen absorbed, it was concluded that the dehalogenation had proceeded to remove both chlorines and hence to give acetoacetanilide. This was confirmed by filtering off the catalyst, separating off the water phase and finally isolating the product from the toluene. Obtained were 1.57 g or 89% of acetoacetanilide, mp 79°-84° C.
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A method for making 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide by cyclization of the intermediate 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenyl-butanamide, in which this intermediate is obtained by the reaction of di-(2-hydroxyethyl) disulfide with acetoacetanilide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetoacetanilide
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Reactant of Route 2
Acetoacetanilide
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Acetoacetanilide
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Reactant of Route 4
Acetoacetanilide
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Reactant of Route 5
Acetoacetanilide
Reactant of Route 6
Reactant of Route 6
Acetoacetanilide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.